5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the molecular weight of 295.17 . It is a derivative of benzoic acid, which is modified with methoxy, nitro, and trifluoroethoxy functional groups .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C10H8F3NO6/c1-19-7-2-5 (9 (15)16)6 (14 (17)18)3-8 (7)20-4-10 (11,12)13/h2-3H,4H2,1H3, (H,15,16)
. This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 6 oxygen atoms in the molecule . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 295.17 .Scientific Research Applications
Luminescent Properties in Lanthanide Coordination Compounds
5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid, as a derivative of benzoic acid, can influence the luminescent properties of lanthanide coordination compounds. Electron-releasing or electron-withdrawing substituents on the benzoic acid structure can significantly affect the photoluminescence of such compounds. For instance, electron-releasing substituents increase the electron density, enhancing the photoluminescence, while electron-withdrawing groups decrease it due to energy dissipation through transitions (Sivakumar et al., 2010).
Synthesis and Spectroscopy
This compound and its derivatives are pivotal in the synthesis of complex organic molecules, including organomercury compounds, where they serve as intermediates. The properties of these compounds can be studied using various spectroscopic techniques, such as NMR spectroscopy, to understand their molecular structure and behavior (Deacon et al., 1986).
Drug Synthesis Intermediates
It also plays a role as an intermediate in the synthesis of cardiotonic drugs, demonstrating its importance in medicinal chemistry. The pathways to synthesize these compounds are crucial for developing effective pharmaceuticals (Lomov, 2019).
Material Science Applications
In the field of material science, derivatives of this compound are used to dope polyaniline, influencing the material's conductivity and thermal properties. This has significant implications for developing advanced materials with specific electrical and thermal characteristics (Amarnath & Palaniappan, 2005).
Agricultural Applications
In agriculture, certain derivatives of this compound can inhibit the growth of plant pathogens, highlighting its potential use in developing new agrochemicals for plant protection (Snook et al., 1992).
Properties
IUPAC Name |
5-methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO6/c1-19-7-2-5(9(15)16)6(14(17)18)3-8(7)20-4-10(11,12)13/h2-3H,4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSRDXYNRAFFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.